molecular formula C10H8BrNO2 B8729771 2-Bromo-6-methoxyquinolin-3-ol

2-Bromo-6-methoxyquinolin-3-ol

Cat. No.: B8729771
M. Wt: 254.08 g/mol
InChI Key: MHZMQODPQOACAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methoxyquinolin-3-ol is a quinoline derivative characterized by a bromine atom at position 2, a methoxy group at position 6, and a hydroxyl group at position 3. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

2-bromo-6-methoxyquinolin-3-ol

InChI

InChI=1S/C10H8BrNO2/c1-14-7-2-3-8-6(4-7)5-9(13)10(11)12-8/h2-5,13H,1H3

InChI Key

MHZMQODPQOACAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the quinoline scaffold significantly alter physicochemical properties. Below is a comparative analysis with key analogues:

Compound Name Substituents (Positions) Key Features
2-Bromo-6-methoxyquinolin-3-ol Br (2), OMe (6), OH (3) Methoxy (electron-donating) enhances ring electron density; OH enables H-bonding.
6-Bromoquinolin-3-ol (CAS 552330-94-6) Br (6), OH (3) Bromine at 6 reduces electron density at adjacent positions; hydroxyl at 3 increases polarity.
6-Bromo-3-chloroquinolin-4-ol (CAS 857762-32-4) Br (6), Cl (3), OH (4) Chlorine (electron-withdrawing) deactivates the ring; hydroxyl at 4 alters solubility.
3-Benzyl-6-bromo-2-methoxyquinoline Br (6), OMe (2), Bn (3) Benzyl group at 3 increases steric bulk and lipophilicity; methoxy at 2 modifies regioselectivity.

Key Observations :

  • Methoxy vs. Hydroxyl: The methoxy group in the target compound (position 6) enhances lipophilicity compared to hydroxyl-containing analogues (e.g., 6-bromoquinolin-3-ol), which are more polar and prone to oxidation .
  • Bromine Position : Bromine at position 2 (target compound) vs. 6 (other analogues) alters steric accessibility for reactions like Suzuki-Miyaura coupling.

Physicochemical Properties (Inferred)

Property This compound 6-Bromoquinolin-3-ol 6-Bromo-3-chloroquinolin-4-ol
Molecular Weight (g/mol) ~244.06 ~228.06 ~258.50
Solubility (Polarity) Moderate (OMe reduces polarity) High (OH increases polarity) Low (Cl and Br increase lipophilicity)
Melting Point Likely >200°C ~180–200°C (estimated) >200°C (halogens increase rigidity)

Research Implications

  • Medicinal Chemistry : The hydroxyl group in the target compound may enhance binding to biological targets via H-bonding, whereas 3-benzyl analogues () might exhibit improved membrane permeability due to increased lipophilicity .
  • Materials Science : Bromine at position 2 offers a handle for constructing conjugated polymers, contrasting with 6-bromo derivatives used in optoelectronic materials .

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